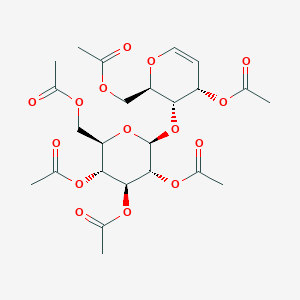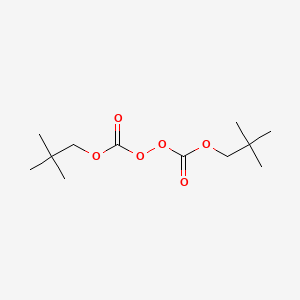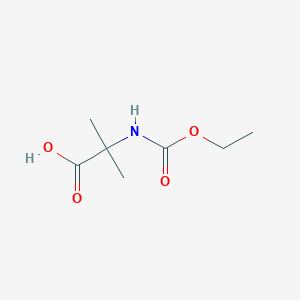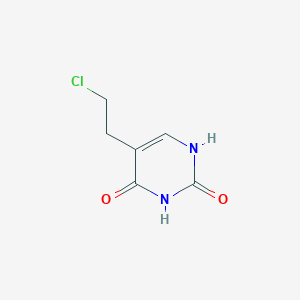
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmacological importance. This particular compound is characterized by the presence of a 2-chloroethyl group attached to the pyrimidinedione core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- can be achieved through various synthetic routes. One common method involves the reaction of barbituric acid with 2-chloroethylamine under controlled conditions. The reaction typically proceeds in an ethanol medium, providing good yields and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves a multi-step synthesis starting from readily available precursors. The process may include steps such as chlorination, amination, and cyclization to form the desired pyrimidinedione structure. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrimidinedione derivatives, oxidized or reduced forms of the compound, and fused heterocyclic structures .
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form cross-links with DNA makes it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Pyrimidinedione,5-(2-bromoethyl)-: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2,4(1H,3H)-Pyrimidinedione,5-(2-iodoethyl)-: Contains an iodoethyl group, which may impart different reactivity and biological properties.
2,4(1H,3H)-Pyrimidinedione,5-(2-methylethyl)-: Features a methylethyl group, leading to variations in chemical and biological behavior.
Uniqueness
The presence of the 2-chloroethyl group in 2,4(1H,3H)-Pyrimidinedione,5-(2-chloroethyl)- imparts unique reactivity and biological activity compared to its analogs. The chloroethyl group is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the compound’s potential as an alkylating agent highlights its significance in medicinal chemistry .
特性
分子式 |
C6H7ClN2O2 |
|---|---|
分子量 |
174.58 g/mol |
IUPAC名 |
5-(2-chloroethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11) |
InChIキー |
GSZVKBSXSVLPCY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


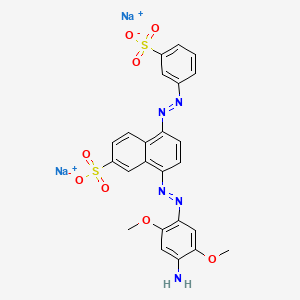

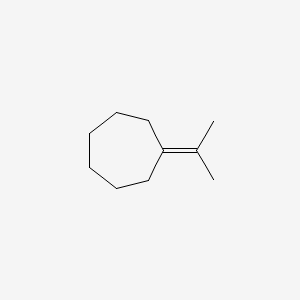
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
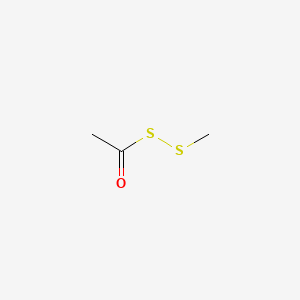


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)

